The compound is documented in various chemical databases, including PubChem, where it is listed under the Compound ID 15536412 . Its classification as a benzodiazole derivative indicates its relevance in pharmacology and organic synthesis due to the biological activities associated with benzodiazoles.
The synthesis of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole typically involves the reaction of 2-phenoxyethylamine with o-phenylenediamine. The reaction conditions often require a dehydrating agent to facilitate cyclization, with phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) being common choices.
This method has been noted for its efficiency in producing high yields of the desired compound while minimizing by-products .
The molecular structure of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole features a benzodiazole core with a phenoxyethyl substituent at the second position.
The structural formula can be represented as follows:
The arrangement of atoms suggests potential sites for chemical reactivity and interaction with biological targets.
2-(2-phenoxyethyl)-1H-1,3-benzodiazole can undergo several chemical reactions that are typical for benzodiazole derivatives:
These reactions are significant for generating new compounds with potentially enhanced properties or activities.
The mechanism of action for 2-(2-phenoxyethyl)-1H-1,3-benzodiazole primarily involves its interaction with specific biological targets such as enzymes or receptors.
Research into its biological effects suggests potential antimicrobial and anticancer properties, warranting further investigation into its therapeutic applications .
A comprehensive overview of the physical and chemical properties of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole includes:
These properties are crucial for understanding its behavior in various environments and applications .
The applications of 2-(2-phenoxyethyl)-1H-1,3-benzodiazole span across several scientific fields:
Benzimidazole derivatives exert anticancer effects through DNA intercalation, disrupting replication and transcription. The planar benzimidazole core inserts between DNA base pairs, while the phenoxyethyl side chain enhances binding affinity through van der Waals interactions. X-ray crystallography (PDB: 2B3E) reveals that derivatives like 2-(3,4-dimethoxyphenyl)-1-(2-phenoxyethyl)-1H-benzodiazole form hydrogen bonds with guanine-cytosine base pairs and engage in π-π stacking interactions. This intercalation induces DNA structural distortion, leading to replication fork collapse .
Additionally, these compounds inhibit topoisomerase I/II (Topo I/II), enzymes critical for DNA relaxation during replication. In vitro studies demonstrate 50–70% inhibition of Topo II at 10 μM concentrations for select derivatives. The methoxy groups on the pendant phenyl ring enhance this activity by facilitating hydrogen bonding with tyrosine residues in the Topo II catalytic site .
The scaffold demonstrates significant activity against kinase signaling pathways and poly(ADP-ribose) polymerase (PARP) enzymes:
Kinase Inhibition: Derivatives selectively target serine/threonine kinases (e.g., Pim-1, CK2) and receptor tyrosine kinases (VEGFR2). Molecular docking (PDB: 5KGD) confirms hydrogen bonding between the benzimidazole nitrogen and kinase hinge regions. Methoxy-substituted analogs show IC₅₀ values of 1.25–1.80 μM against Pim-1 kinase, disrupting oncogenic signaling cascades .
PARP Inhibition: Phenoxyethyl-linked benzimidazoles occupy the nicotinamide binding site of PARP-1 (PDB: 7AAC). Key interactions include:
Table 2 compares target-specific interactions and binding parameters:
Table 2: Molecular Interactions of Benzimidazole Derivatives with Cancer Targets
Target (PDB ID) | Derivative | Key Interactions | RMSD (Å) | Biological Effect |
---|---|---|---|---|
DNA (2B3E) | DBN | H-bonds, π-π stacking, van der Waals | 1.36 | DNA strand breakage |
PARP-1 (7AAC) | 78P | H-bonds with Ser904, hydrophobic with Tyr907 | 1.59 | Impaired DNA repair |
Pim-1 Kinase (5KGD) | 6SL | H-bond with hinge region, carbon-π | 1.98 | Cell cycle arrest |
2-(2-Phenoxyethyl)benzimidazole derivatives regulate epigenetic machinery by inhibiting histone deacetylases (HDACs) and lysine demethylases (KDMs). Computational analyses (PDB: 7KBG) show that the phenoxyethyl chain occupies the hydrophobic channel of HDAC2, while the benzimidazole core chelates zinc ions at the catalytic site. Fluorinated analogs demonstrate KDM4A inhibition (IC₅₀ = 1.78 μM) through cation-π interactions with active-site iron. This epigenetic reprogramming reactivates tumor suppressor genes and impairs cancer stem cell self-renewal [5] .
Benzimidazole derivatives bearing phenoxyethyl substituents exhibit broad-spectrum activity against parasitic pathogens:
Antihelminthic Action: The scaffold disrupts β-tubulin polymerization in helminths, mirroring the mechanism of albendazole. Derivatives with halogenated phenyl rings show 85–92% inhibition of Trichinella spiralis larval development at 5 μg/mL concentrations [3].
Antiprotozoal Efficacy: Against Giardia intestinalis and Trichomonas vaginalis, S-substituted 4,6-dihalogeno-2-mercapto-benzimidazoles demonstrate IC₅₀ values of 0.006–0.008 μg/mL and 0.004–0.021 μg/mL, respectively (Table 3). The phenoxyethyl moiety enhances membrane penetration in trophozoites, while halogen atoms facilitate redox cycling and oxidative damage [3].
Table 3: Antiparasitic Activity of Benzimidazole Derivatives
Compound | Giardia intestinalis IC₅₀ (μg/mL) | Trichomonas vaginalis IC₅₀ (μg/mL) | Selectivity Index |
---|---|---|---|
3a | 0.006 | 0.021 | >100 |
3b | 0.006 | 0.013 | >100 |
3c | 0.008 | 0.004 | >100 |
Albendazole | 0.010 | 0.422 | 42.2 |
Antimicrobial potency correlates with substituent positioning on the benzimidazole core:
Phenoxyethyl-benzimidazole derivatives serve as dual inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in neurodegenerative disorders:
N-{2-[4-(1H-Benzimidazol-2-yl)phenoxy]ethyl}amine derivatives inhibit human AChE (hAChE) at IC₅₀ values of 0.13–3.68 μM, surpassing tacrine in selectivity for hAChE over BChE (35-fold selectivity for compound 1b). The phenoxyethyl chain facilitates binding to the peripheral anionic site, while the benzimidazole core interacts with the catalytic triad [3].
BChE Inhibition: Select 2-aryl derivatives show BChE IC₅₀ values of 5.12 μM, comparable to rivastigmine (7.95 μM). Molecular dynamics simulations reveal that methoxy groups on the pendant aryl ring form water-bridged hydrogen bonds with Ser198 in the BChE gorge [3] [7].
Table 4 highlights the cholinesterase inhibition profile:
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1